molecular formula C11H14O2S B7938633 3-(4-Methoxyphenyl)thiolan-3-ol

3-(4-Methoxyphenyl)thiolan-3-ol

Cat. No.: B7938633
M. Wt: 210.29 g/mol
InChI Key: WOWDUWHHNGXCTN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound with the molecular formula C10H14O2S It is characterized by a thiolane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)thiolane-3-thiol
  • 4-Methoxybenzylthiol
  • Thiolan-3-ol

Uniqueness

3-(4-Methoxyphenyl)thiolan-3-ol is unique due to the presence of both a methoxyphenyl group and a thiolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDUWHHNGXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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